Estrogen-Antagonistic Activity: Lupalbigenin Versus Genistein in MCF-7 Cell Proliferation
In a head-to-head comparison of isoflavone derivatives from Derris scandens, lupalbigenin exhibited the lowest estrogenic proliferative activity in MCF-7 breast cancer cells, showing only 18.72% relative cell proliferation at 1 µM compared to 0.1 nM 17β-estradiol (set at 100%). This starkly contrasts with the parent scaffold genistein, which showed 97.84% relative proliferation under identical conditions [1]. Moreover, co-treatment with lupalbigenin and 17β-estradiol decreased cell proliferation to 80.38%, demonstrating an estrogen-antagonistic effect that is absent in genistein and other tested prenylated derivatives [1].
| Evidence Dimension | Estrogen receptor-mediated cell proliferation |
|---|---|
| Target Compound Data | Lupalbigenin: 18.72% relative proliferation at 1 µM; co-treatment with estradiol: 80.38% proliferation |
| Comparator Or Baseline | Genistein: 97.84%; Derrisisoflavone A: 83.17%; 6,8-Diprenylgenistein: 51.91%; 17β-Estradiol (0.1 nM): 100% (baseline) |
| Quantified Difference | Lupalbigenin shows 5.2-fold lower estrogenic activity than genistein (18.72% vs 97.84%) and demonstrates estrogen antagonism (20% reduction in estradiol-induced proliferation) |
| Conditions | MCF-7 human breast cancer cell line; 1 µM compound concentration; 17β-estradiol (0.1 nM) as positive control; MTT proliferation assay |
Why This Matters
For researchers investigating selective estrogen receptor modulators or breast cancer models where estrogenic background must be minimized, lupalbigenin provides a critical advantage over genistein, which acts as a strong estrogen agonist in this system and would confound results.
- [1] Sae-Foo W, et al. Estrogenic Activity of Derris scandens Stem Extract and its Major Compounds Using MCF-7 Cell Proliferation Assay and Estrogen-Related Gene Expression. Planta Med. 2024;90(10):766-773. View Source
